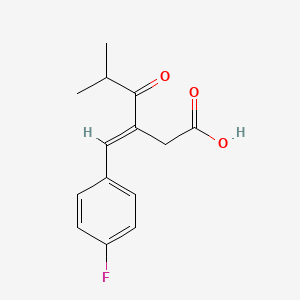
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one is an organic compound characterized by its unique structure, which includes a carboxymethyl group, a fluorophenyl group, and a pent-4-en-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired pent-4-en-3-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Carboxymethyl-5-(4-chlorophenyl)-2-methyl-pent-4-en-3-one
- 4-Carboxymethyl-5-(4-bromophenyl)-2-methyl-pent-4-en-3-one
- 4-Carboxymethyl-5-(4-methylphenyl)-2-methyl-pent-4-en-3-one
Uniqueness
4-Carboxymethyl-5-(4-fluorophenyl)-2-methyl-pent-4-en-3-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its chloro, bromo, or methyl analogs.
Eigenschaften
Molekularformel |
C14H15FO3 |
|---|---|
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
(3E)-3-[(4-fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid |
InChI |
InChI=1S/C14H15FO3/c1-9(2)14(18)11(8-13(16)17)7-10-3-5-12(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,17)/b11-7+ |
InChI-Schlüssel |
ULRVHRKRENNWBG-YRNVUSSQSA-N |
Isomerische SMILES |
CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/CC(=O)O |
Kanonische SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)
![lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12840450.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12840452.png)
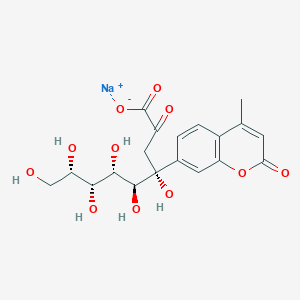


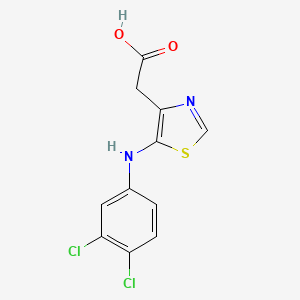
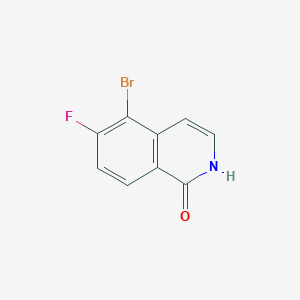

![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
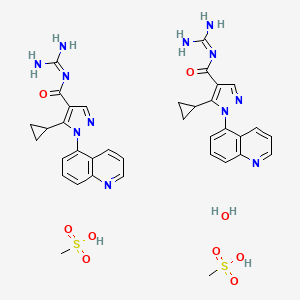
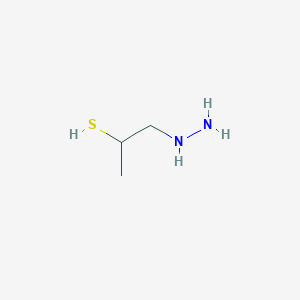
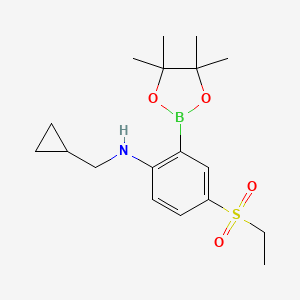
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
